molecular formula C15H19N3O2 B5437621 N,2,2-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

N,2,2-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Cat. No. B5437621
M. Wt: 273.33 g/mol
InChI Key: ABPOEXJNAXQFRQ-UHFFFAOYSA-N
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Description

“N,2,2-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide” is a complex organic compound. It contains a propanamide group (a derivative of propionic acid where the hydroxyl group has been replaced by an amide), which is substituted with a phenyl group and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of the phenyl ring and the oxadiazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. The amide group, the phenyl ring, and the oxadiazole ring could all potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, such as its potential role in cancer therapy as mentioned above . Additionally, new synthesis methods could be developed to improve the yield or purity of the compound.

properties

IUPAC Name

N,2,2-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)14(19)18(4)10-12-16-13(17-20-12)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPOEXJNAXQFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C)CC1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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